molecular formula C5H12N2OS B3053450 beta-Alanylaminoethanethiol CAS No. 539-83-3

beta-Alanylaminoethanethiol

Cat. No.: B3053450
CAS No.: 539-83-3
M. Wt: 148.23 g/mol
InChI Key: NMTZPYLSXWGDPW-UHFFFAOYSA-N
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Description

Beta-Alanylaminoethanethiol is a hypothetical or less-documented compound combining structural features of beta-alanine and aminoethanethiol. Beta-alanine (3-aminopropanoic acid, CAS 107-95-9) is a non-proteinogenic beta-amino acid involved in carnosine biosynthesis . Aminoethanethiol derivatives, such as 2-(dialkylamino)ethanethiols, are characterized by a thiol (-SH) group and amino (-NH₂) functionality, often used as intermediates in organic synthesis .

Properties

IUPAC Name

3-amino-N-(2-sulfanylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c6-2-1-5(8)7-3-4-9/h9H,1-4,6H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTZPYLSXWGDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202170
Record name Propanamide, 3-amino-N-(2-mercaptoethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-83-3
Record name 3-Amino-N-(2-mercaptoethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionamide, 3-amino-N-(2-mercaptoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 3-amino-N-(2-mercaptoethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

2-(Butylamino)ethanethiol

  • Structure: Contains a butyl-substituted amino group and a thiol group.
  • Synthesis: Prepared via nucleophilic substitution of alkyl halides with aminoethanethiol precursors .
  • Reactivity : The thiol group enables disulfide bond formation, while the butyl group enhances lipophilicity.
  • Applications: Used as a building block in organocatalysis and polymer chemistry .

Diethylaminoethanol (DEAE)

  • Structure: Features an ethanol group (-OH) and diethylamino substituent (CAS 100-37-8).
  • Reactivity : The hydroxyl group participates in esterification, contrasting with the thiol’s nucleophilic properties.
  • Applications : Utilized in corrosion inhibitors, pharmaceuticals, and surfactants .

2-[(2-Aminoethyl)amino]ethanol

  • Structure: Contains both amino and hydroxyl groups (CAS 111-41-1).
  • Reactivity: Dual amino groups enable chelation, while the hydroxyl group supports hydrogen bonding.
  • Applications : Employed in gas treatment and epoxy curing agents .

Beta-Alanine

  • Structure: A beta-amino acid (3-aminopropanoic acid, CAS 107-95-9).
  • Reactivity : Carboxylic acid group allows peptide bond formation.
  • Applications: Dietary supplement for muscle endurance; precursor to carnosine .

Comparative Data Table

Compound Molecular Formula CAS Number Functional Groups Key Applications
Beta-Alanylaminoethanethiol* C₅H₁₂N₂OS N/A Amide, Thiol, Amino Hypothetical reagent in bioconjugation
2-(Butylamino)ethanethiol C₆H₁₅NS N/A Thiol, Alkylamino Organic synthesis intermediates
Diethylaminoethanol C₆H₁₅NO 100-37-8 Alcohol, Dialkylamino Surfactants, pharmaceuticals
2-[(2-Aminoethyl)amino]ethanol C₄H₁₂N₂O 111-41-1 Alcohol, Diamino Gas scrubbing, epoxy resins
Beta-Alanine C₃H₇NO₂ 107-95-9 Beta-amino acid Carnosine synthesis, supplements

Key Research Findings

  • Synthetic Utility: Aminoethanethiols like 2-(dialkylamino)ethanethiols are prized for their nucleophilic thiol groups, enabling disulfide linkages in peptide synthesis . This compound’s amide bond could enhance stability compared to alkylamino analogs.
  • Reactivity Contrasts: Thiols (e.g., 2-(butylamino)ethanethiol) exhibit higher nucleophilicity than alcohols (e.g., DEAE), making them preferable for metal coordination or radical reactions .
  • Biological Relevance: Beta-alanine’s role in carnosine synthesis suggests this compound might interact with enzymes or antioxidants, though this remains speculative .

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